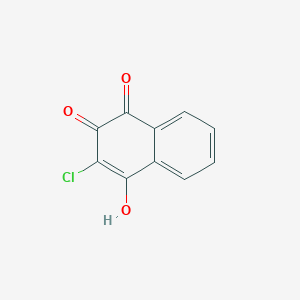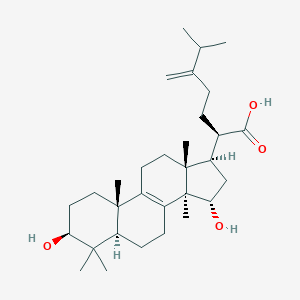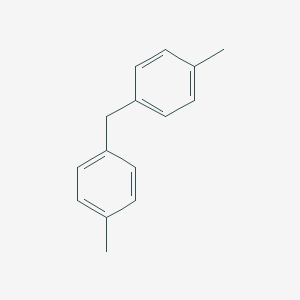
5-(N,N-Hexamethylene)amiloride
描述
六亚甲基阿米洛利是阿米洛利的衍生物,阿米洛利是一种众所周知的利尿剂。它是一种强效的钠-氢交换抑制剂,专门针对 Na+/H+ 逆向转运蛋白。 这种化合物因其多种生物活性而受到广泛关注,包括抗病毒、抗癌和离子通道调节特性 .
作用机制
六亚甲基阿米洛利主要通过抑制钠-氢交换剂发挥作用,导致细胞内 pH 值降低。这种抑制会破坏细胞内的离子稳态,影响各种细胞过程。 该化合物还靶向特定的离子通道,例如甲型流感病毒 M2 离子通道,并通过阻断离子通道活性来抑制病毒复制 .
类似化合物:
阿米洛利: 母体化合物,以其利尿特性而闻名。
二甲基阿米洛利: 具有类似离子通道抑制特性的衍生物。
乙基异丙基阿米洛利: 另一种具有独特生物活性的衍生物
独特性: 六亚甲基阿米洛利因其强效抑制钠-氢交换剂及其广泛的生物活性而脱颖而出。 它能够靶向多个离子通道,并且具有作为抗病毒剂和抗癌剂的潜力,使其成为科学研究中一种独特且有价值的化合物 .
生化分析
Biochemical Properties
5-(N,N-Hexamethylene)amiloride plays a crucial role in biochemical reactions by inhibiting Na+/H+ exchangers. This inhibition leads to a decrease in intracellular pH, which can induce apoptosis in leukemic cells . Additionally, this compound interacts with various enzymes and proteins, including the HIV-1 Vpu virus ion channel, where it acts as an inhibitor . This interaction prevents the replication of viruses such as mouse hepatitis virus (MHV) and human coronavirus 229E (HCoV229E) in cultured cells .
Cellular Effects
This compound has profound effects on various cell types and cellular processes. In leukemic cells, it induces apoptosis by decreasing intracellular pH . This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of the HIV-1 Vpu virus ion channel disrupts viral replication, highlighting its potential as an antiviral agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with Na+/H+ exchangers and viral ion channels. By inhibiting these targets, it decreases intracellular pH and induces apoptosis in leukemic cells . Additionally, its inhibition of the HIV-1 Vpu virus ion channel prevents viral replication by disrupting ion channel function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound exhibits stability in microsomal and plasma environments, with a half-life of 73 minutes in human liver microsomes . Over time, its inhibitory effects on Na+/H+ exchangers and viral ion channels remain consistent, leading to sustained decreases in intracellular pH and inhibition of viral replication .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At a dosage of 2.5 mg/kg administered intravenously, it shows a short half-life and low oral bioavailability . Higher doses may lead to toxic or adverse effects, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes such as Na+/H+ exchangers. These interactions lead to changes in metabolic flux and metabolite levels, contributing to its biochemical and cellular effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on Na+/H+ exchangers and viral ion channels .
准备方法
合成路线和反应条件: 六亚甲基阿米洛利是通过从阿米洛利开始的多步过程合成的。主要的合成路线涉及在受控条件下将阿米洛利与六亚甲基二胺反应形成六亚甲基衍生物。 该反应通常需要二甲基亚砜等溶剂和催化剂来促进所需产物的形成 .
工业生产方法: 六亚甲基阿米洛利的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。 在工业环境中,通常使用连续流动反应器和先进的纯化技术(如结晶和色谱)来实现所需的产物质量 .
化学反应分析
反应类型: 六亚甲基阿米洛利会发生各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变分子中的官能团,改变其生物活性。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
形成的主要产物: 从这些反应形成的主要产物包括六亚甲基阿米洛利的各种衍生物,每种衍生物都具有独特的生物活性以及潜在的治疗应用 .
科学研究应用
六亚甲基阿米洛利具有广泛的科学研究应用:
化学: 它被用作工具化合物来研究离子通道调节和钠-氢交换机制。
生物学: 该化合物用于研究了解涉及离子转运和 pH 调节的细胞过程。
相似化合物的比较
Amiloride: The parent compound, known for its diuretic properties.
Dimethylamiloride: A derivative with similar ion channel inhibition properties.
Ethylisopropylamiloride: Another derivative with distinct biological activities
Uniqueness: Hexamethylene amiloride stands out due to its potent inhibition of the sodium-hydrogen exchanger and its broad spectrum of biological activities. Its ability to target multiple ion channels and its potential as an antiviral and anticancer agent make it a unique and valuable compound in scientific research .
属性
IUPAC Name |
3-amino-5-(azepan-1-yl)-6-chloro-N-(diaminomethylidene)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN7O/c13-8-10(20-5-3-1-2-4-6-20)18-9(14)7(17-8)11(21)19-12(15)16/h1-6H2,(H2,14,18)(H4,15,16,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQJJXVETXFINY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=C(N=C2Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162188 | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1428-95-1 | |
| Record name | Hexamethylene amiloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1428-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001428951 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10162188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N,N-Hexamethylene)amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


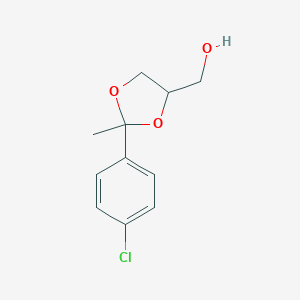

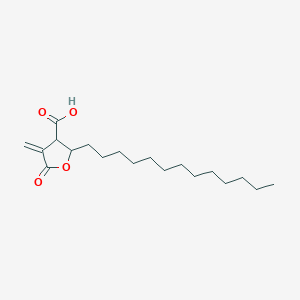
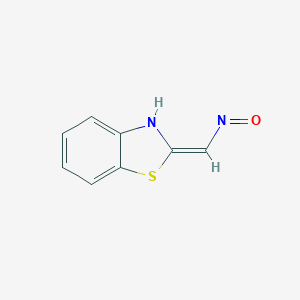


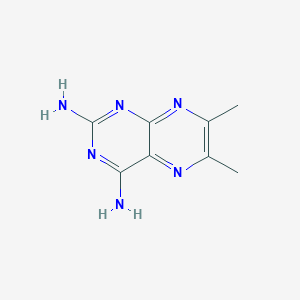
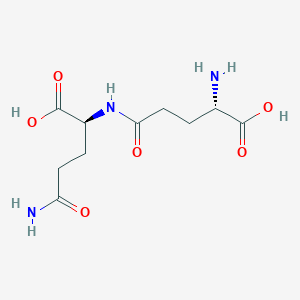

![methyl (3S)-5-[(1S,4aS,8aS)-2,5,5,8a-tetramethyl-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpentanoate](/img/structure/B73081.png)
